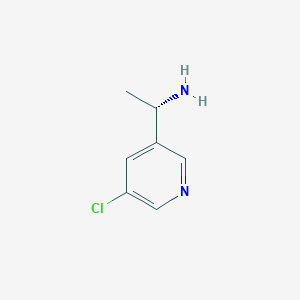

(S)-1-(5-Chloropyridin-3-yl)ethanamine

Description

(S)-1-(5-Chloropyridin-3-yl)ethanamine is a chiral amine derivative featuring a pyridine ring substituted with a chlorine atom at the 5-position and an ethanamine group at the 3-position. The chlorine substituent enhances the molecule’s electron-withdrawing properties, influencing its reactivity and binding affinity. Its dihydrochloride salt form, this compound dihydrochloride, is commonly utilized to improve solubility and stability in experimental settings .

Properties

IUPAC Name |

(1S)-1-(5-chloropyridin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGKGOMAGDQVDC-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CN=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Chloropyridin-3-yl)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with 5-chloropyridine-3-carboxylic acid.

Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride.

Conversion to Amine: The alcohol is then converted to an amine through a series of reactions, including tosylation followed by nucleophilic substitution with ammonia or an amine source.

Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a palladium or platinum catalyst to reduce the carboxylic acid to an alcohol.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Enzymatic Resolution: Utilizing enzymes for the selective production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Chloropyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts such as palladium on carbon or platinum oxide are employed.

Substitution: Nucleophiles like sodium azide or thiourea are common.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(5-Chloropyridin-3-yl)ethanamine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Chloropyridin-3-yl)ethanamine involves its interaction with specific molecular targets:

Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Pathways Involved: The compound can modulate signaling pathways related to neurotransmission or metabolic regulation.

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Pyridine Derivatives

Key Findings:

- Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility .

- Positional Isomerism : Substitution at the 5-position (vs. 2- or 6-positions in other analogs) optimizes electronic effects on the pyridine ring, influencing resonance stabilization and reactivity .

Stereochemical Comparisons

Table 2: Enantiomeric Pair Analysis

Key Findings:

- Enantiomeric purity is critical for pharmacological efficacy. The (S)-enantiomer demonstrates superior binding to nicotinic acetylcholine receptors in preliminary studies, while the (R)-form shows negligible activity .

Salt Forms and Physicochemical Properties

The dihydrochloride salt of this compound enhances aqueous solubility (>50 mg/mL in water) compared to its free base form (<5 mg/mL). Similar trends are observed in the hydrochloride salt of the brominated analog, though bromine’s hydrophobicity limits solubility gains .

Biological Activity

(S)-1-(5-Chloropyridin-3-yl)ethanamine, a chiral compound characterized by a pyridine ring substituted with a chlorine atom, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its mechanisms of action, biological effects, and implications for therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHClN

- Molecular Weight : Approximately 193.07 g/mol

- Stereochemistry : The specific stereochemistry of this compound can lead to distinct biological activities compared to its enantiomer.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly neurotransmitter receptors and enzymes involved in metabolic pathways.

Key Mechanisms Include :

- Neurotransmitter Modulation : The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits for neurological disorders.

- Enzyme Interaction : It shows potential in modulating enzyme activity, which could impact metabolic processes and signaling pathways.

Biological Effects

Research indicates that this compound exhibits significant pharmacological activity:

- Cytotoxicity in Cancer Cells : Studies have shown that compounds similar to this compound can selectively inhibit the growth of cancer cell lines, suggesting a potential role in cancer therapeutics .

Table 1: Summary of Biological Activities

Case Studies

- Neuropharmacological Studies : In vitro studies demonstrated that this compound interacts with serotonin receptors, leading to altered signaling pathways that may benefit conditions like depression and anxiety disorders.

- Cancer Research : A study involving high-throughput screening identified analogs of this compound that showed selective cytotoxic effects against colon cancer cell lines with specific genetic mutations. These findings suggest that this compound could be developed further for targeted cancer therapies .

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to explore its full therapeutic potential. Areas for future investigation include:

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in human subjects.

- Structural Modifications : Exploring structural analogs to enhance potency and selectivity for specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.